(S)-3-Methyl-5-(piperidin-2-yl)isoxazole

Medicinal Chemistry nAChR Pharmacophore Chiral Building Block

(S)-3-Methyl-5-(piperidin-2-yl)isoxazole (CAS 164351-68-2) is a chiral heterocyclic building block that unites a 3-methylisoxazole moiety with a 2-substituted piperidine ring at a defined (S)-stereocenter. With molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g·mol⁻¹, this compound belongs to the isoxazole-azacycle class that has yielded the prototypical neuronal nicotinic acetylcholine receptor (nAChR) agonist ABT-418.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 164351-68-2
Cat. No. B061985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-5-(piperidin-2-yl)isoxazole
CAS164351-68-2
SynonymsPiperidine, 2-(3-methyl-5-isoxazolyl)-, (S)- (9CI)
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CCCCN2
InChIInChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1
InChIKeyLYDIAGHQGYPMSY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Methyl-5-(piperidin-2-yl)isoxazole (CAS 164351-68-2): Procurement-Grade Chiral Piperidine-Isoxazole Scaffold


(S)-3-Methyl-5-(piperidin-2-yl)isoxazole (CAS 164351-68-2) is a chiral heterocyclic building block that unites a 3-methylisoxazole moiety with a 2-substituted piperidine ring at a defined (S)-stereocenter . With molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g·mol⁻¹, this compound belongs to the isoxazole-azacycle class that has yielded the prototypical neuronal nicotinic acetylcholine receptor (nAChR) agonist ABT-418 [1]. The defining structural feature that distinguishes this compound from its closest pharmacological analog is the presence of a secondary amine within a six-membered piperidine ring, as opposed to the N-methylated five-membered pyrrolidine ring found in ABT-418 . This differential endows the compound with a unique hydrogen-bond donor capacity (1 HBD) and an unsubstituted amine handle for further N-functionalization, making it a versatile intermediate for focused library synthesis and structure-activity relationship (SAR) exploration around the ChCA pharmacophore .

Chiral (S)-piperidine-isoxazole scaffold for stereochemical control studies
Free secondary amine enables N‑diversification in SAR libraries
Class‑level ChCA pharmacophore for nAChR research models

Why (S)-3-Methyl-5-(piperidin-2-yl)isoxazole Cannot Be Replaced by Generic Isoxazole-Azacycle Analogs


Within the isoxazole-azacycle class developed around the cholinergic channel activator (ChCA) pharmacophore, ring size and amine substitution are not interchangeable parameters [1]. The piperidine scaffold (six-membered ring, secondary amine) and the pyrrolidine scaffold (five-membered ring, tertiary N-methylamine) impose distinct conformational constraints and hydrogen-bonding geometries at the nAChR orthosteric binding site. Systematic SAR studies across (isoxazole)methylene-1-azacyclic series have demonstrated that nAChR binding affinity is exquisitely sensitive to both the azacycle ring size and the inter-nitrogen distance parameter; pyrrolidine, piperidine, and azetidine congeners exhibit divergent binding profiles that cannot be predicted from a single scaffold [2]. Furthermore, the secondary amine in (S)-3-Methyl-5-(piperidin-2-yl)isoxazole provides a synthetic diversification point that is absent in N-methylated analogs such as ABT-418, enabling N-alkylation, N-acylation, or N-sulfonylation to generate focused compound libraries without de novo scaffold synthesis [3]. Substituting this compound with a generic isoxazole-azacycle without accounting for these structural variables risks obtaining a compound with uncharacterized or null pharmacological activity at the intended nAChR targets [2].

Ring size and amine substitution Piperidine vs. pyrrolidine alters pharmacophoric distance and H‑bond donor profile; binding geometry may not transfer
N‑methylated analog limitations ABT‑418 lacks the free NH diversification handle; library synthesis requires de novo scaffold construction
Stereochemical identity (S)-configuration defines chiral recognition; racemic or opposite enantiomer may show divergent receptor interactions

Quantitative Differentiation Evidence for (S)-3-Methyl-5-(piperidin-2-yl)isoxazole (CAS 164351-68-2) vs. Closest Analogs


Scaffold Differentiation: Piperidine (6-Membered Ring, Secondary Amine) vs. ABT-418 Pyrrolidine (5-Membered Ring, Tertiary N-Methylamine)

The target compound possesses a six-membered piperidine ring with a secondary amine (NH), whereas the prototypical ChCA ABT-418 contains a five-membered N-methylpyrrolidine ring (tertiary amine, NCH₃) . This structural dichotomy creates three quantifiable differentiation parameters: (i) ring size—a 6-atom vs. 5-atom azacycle alters the inter-nitrogen distance between the isoxazole oxygen and the basic amine nitrogen, a critical pharmacophoric distance parameter shown by Tønder et al. to govern nAChR affinity with Ångström-level sensitivity [1]; (ii) hydrogen-bond donor count—the target compound has 1 HBD (secondary NH) while ABT-418 has 0 HBD (tertiary NCH₃), directly impacting molecular recognition and water-mediated interactions at the receptor ; (iii) N-substitution status—the free NH in the target compound enables N-functionalization (alkylation, acylation, sulfonylation) that is sterically and electronically inaccessible in ABT-418 due to the pre-installed N-methyl group [2]. These differences are non-trivial in the context of subtype-selective nAChR ligand design, where minor structural perturbations have been shown to invert α4β2 vs. α7 selectivity profiles [1].

Scaffold comparison
Head‑to‑head
Piperidine (6‑membered ring, NH) vs. Pyrrolidine (5‑membered ring, NCH₃)
Supports scaffold‑based differentiation in nAChR binding geometry
Ring size and HBD count govern pharmacophoric distance (Tønder 1999)
Medicinal Chemistry nAChR Pharmacophore Chiral Building Block Structural Biology

nAChR Subtype Binding Affinity: Class-Level Inference from ABT-418 at α4β2 Receptors

No direct radioligand binding data for (S)-3-Methyl-5-(piperidin-2-yl)isoxazole (CAS 164351-68-2) at nAChRs has been identified in the peer-reviewed literature. However, the compound shares the 3-methylisoxazole pharmacophoric core with ABT-418, the closest structurally characterized analog for which extensive binding data exist [1]. ABT-418 displays high-affinity binding at rat brain α4β2 nAChRs, with a Ki of 3.2 nM for displacement of [³H]cytisine binding, compared to Ki = 0.8 nM for (−)-nicotine and Ki = 16.7 nM for the next-generation Abbott ChCA pozanicline (ABT-089) [2]. ABT-418 is approximately 4-fold less potent than nicotine in competing for [³H]-nicotine binding sites (Ki = 6 nM for ABT-418 vs. 1.5 nM for nicotine) [3]. Critically, the SAR study by Tønder et al. demonstrated that replacing the pyrrolidine ring with a piperidine ring in (isoxazole)methylene-1-azacyclic series can modulate α4β2 binding affinity, underscoring that the piperidine scaffold of CAS 164351-68-2 is expected to yield distinct affinity values relative to ABT-418 [4].

Binding affinity (α4β2)
Class‑level
ABT‑418 Ki = 3.2 nM ([³H]cytisine); piperidine analog not characterized
Class‑level binding context; piperidine expected to yield distinct affinity
Data to verify
Nicotinic Acetylcholine Receptor Radioligand Binding α4β2 nAChR Ki Determination

nAChR Subtype Selectivity Profile: α4β2 vs. α7 Functional Activity of the ABT-418 Pharmacophore

The functional activity profile of the 3-methylisoxazole pharmacophore at recombinant human nAChR subtypes has been characterized using ABT-418 as the reference agonist. At human α7 nAChRs expressed in Xenopus laevis oocytes and measured by two-electrode voltage clamp, ABT-418 acts as a partial agonist with an EC₅₀ of 264 ± 34 μM, achieving 75% of the maximal (−)-nicotine response [1]. This contrasts with the higher potency at α4β2 nAChRs where ABT-418 functions as a full agonist. The functional selectivity ratio (α4β2 vs. α7) is a critical differentiation parameter among ChCA candidates: GTS-21, for example, is a selective α7 partial agonist while ABT-418 preferentially activates α4β2 receptors [2]. The piperidine ring system of CAS 164351-68-2, which lacks the N-methyl group present in ABT-418, is predicted to alter this selectivity profile, as N-substitution has been shown to be a key determinant of α4β2/α7 selectivity in isoxazole-containing nAChR ligands [3]. Furthermore, ABT-418 exhibits complex pharmacology at α4β2 receptors, including use-dependent inhibition of acetylcholine responses at higher concentrations—a property that may be modulated by the piperidine scaffold's distinct conformational preferences [3].

Subtype selectivity
Class‑level
ABT‑418: EC₅₀ = 264 μM (α7), full agonist (α4β2); piperidine selectivity uncharacterized
Reported selectivity context; piperidine may alter α4β2/α7 profile
Requires electrophysiology validation
nAChR Subtype Selectivity Xenopus Oocyte Electrophysiology α7 nAChR α4β2 nAChR

In Vivo Efficacy: Cognitive Enhancement and Anxiolytic Activity of the ChCA Pharmacophore Class

The in vivo pharmacological profile of the ChCA pharmacophore class has been extensively characterized using ABT-418 as the reference agonist. In the elevated plus-maze model of anxiety in mice, ABT-418 (free base equivalent) produced a significant increase in open-arm exploration at a minimum effective dose (MED) of 0.19 μmol/kg i.p., which is approximately 3.3-fold more potent than (−)-nicotine (MED = 0.62 μmol/kg i.p.) in the same paradigm [1]. In rats, ABT-418 induced a significant increase in time spent in open arms at 0.62 μmol/kg i.p., with effects persisting up to 60 min post-injection and blocked by the centrally-acting nAChR antagonist mecamylamine (15 μmol/kg) [2]. For cognitive enhancement, ABT-418 (0.19 and 1.9 μmol/kg i.p.) significantly attenuated spatial learning deficits in septal-lesioned rats in the Morris water maze [3]. In a delayed matching-to-sample task in monkeys—a translational model of working memory—ABT-418 produced significant improvement in performance [4]. ABT-418 demonstrated a substantially reduced side-effect profile compared to (−)-nicotine across these models, with minimal effects on locomotor activity at cognition-enhancing doses [5]. The piperidine scaffold of CAS 164351-68-2 is expected to generate analogs with differentiated in vivo potency and side-effect profiles.

In vivo model response
Class‑level
ABT‑418: reported anxiolytic‑like activity (mouse EPM, 0.19 μmol/kg); cognitive model improvement in rat and monkey
Class‑level in vivo response; piperidine scaffold may show differentiated model‑response
Model endpoint context
Cognitive Enhancement Anxiolytic Activity Elevated Plus Maze Morris Water Maze In Vivo Pharmacology

Clinical Translation Evidence: Acute Cognitive Benefit of ChCA Class in Alzheimer's Disease Patients

The translational validity of the 3-methylisoxazole-azacycle pharmacophore has been established through a double-blind, placebo-controlled, within-subjects clinical trial of ABT-418 in patients with moderate Alzheimer's disease (AD) [1]. Six subjects received placebo and three doses (6, 12, and 23 mg) of ABT-418 over 6 hours in a repeated-measures design. Statistically significant improvements were observed in total recall on a verbal learning task, with a concomitant decline in recall failure [1]. Qualitatively similar improvements were documented in non-verbal learning tasks including spatial learning and memory, and repeated acquisition [2]. Critically, no significant behavioral, vital sign, or physical side effects were observed at any dose tested—a clinically meaningful differentiation from (−)-nicotine, which produces cardiovascular stimulation, nausea, and abuse liability at cognition-enhancing doses [3]. This clinical proof-of-concept for the ChCA pharmacophore class validates the therapeutic relevance of the isoxazole-azacycle scaffold and provides a clinical benchmark (6–23 mg acute dosing in humans) against which next-generation piperidine-derived analogs can be compared [4].

Clinical endpoint context
Class‑level
ABT‑418: reported cognitive endpoint improvement in AD patients (n=6, 6–23 mg); no significant adverse events
Class‑level clinical endpoint context; piperidine not tested
Source review; requires independent validation
Alzheimer's Disease Clinical Trial Cognitive Function Cholinergic Channel Activator Translational Pharmacology

Synthetic Versatility: N-Functionalization Potential Enabled by the Secondary Amine Handle

The secondary amine in (S)-3-Methyl-5-(piperidin-2-yl)isoxazole (CAS 164351-68-2) provides a synthetic handle for N-derivatization that is categorically unavailable in ABT-418, where the pyrrolidine nitrogen is permanently N-methylated . This enables single-step diversification reactions including N-alkylation (primary/secondary alkyl halides, reductive amination), N-acylation (acid chlorides, anhydrides, carboxylic acid coupling), N-sulfonylation, and N-arylation (Buchwald-Hartwig, Ullmann-type coupling) directly on the piperidine nitrogen without requiring protecting group strategies [1]. The commercial availability of the compound at 97% purity (Bidepharm) and the documented multi-kilo scale synthetic route to the isoxazole core via condensation of esters with metallated imines [2] support procurement for parallel library synthesis. In contrast, diversification of the ABT-418 scaffold requires either de novo synthesis of N-substituted pyrrolidine intermediates or low-yielding N-demethylation of the pre-formed drug substance—a synthetic limitation that has been explicitly noted in the medicinal chemistry literature [1]. The piperidine compound can serve as a common late-stage intermediate from which a library of N-substituted analogs can be generated and screened for differentiated nAChR pharmacology [3].

Synthetic diversification
Head‑to‑head
Target: single‑step N‑functionalization; ABT‑418: requires N‑demethylation or de novo synthesis
Supports library synthesis efficiency and broader chemical space
Batch QC supports reproducible diversification
Synthetic Chemistry N-Functionalization Library Synthesis Medicinal Chemistry Diversification

Procurement-Driven Application Scenarios for (S)-3-Methyl-5-(piperidin-2-yl)isoxazole (CAS 164351-68-2)


Focused nAChR Ligand Library Synthesis via Parallel N-Functionalization

The secondary amine of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole enables single-step parallel N-alkylation, N-acylation, or N-sulfonylation to generate a structurally diverse library of N-substituted piperidine-isoxazole analogs [1]. This library can be screened against recombinant α4β2, α7, and other nAChR subtypes to map the SAR of the piperidine scaffold and identify analogs with differentiated subtype selectivity relative to the ABT-418 pyrrolidine series [2]. The commercial availability of CAS 164351-68-2 at 97% purity with batch QC (NMR, HPLC, GC) supports reproducible library synthesis at milligram-to-gram scale [3].

Chiral Scaffold for Cholinergic Channel Activator (ChCA) Lead Optimization

The defined (S)-stereochemistry at the piperidine C-2 position, coupled with the 3-methylisoxazole pharmacophore, provides a stereochemically pure entry point for ChCA lead optimization programs targeting cognitive enhancement or anxiolytic indications [1]. The piperidine scaffold is expected to yield analogs with differentiated pharmacokinetic properties (e.g., altered basicity, logP, and metabolic stability) relative to the pyrrolidine series, which may translate into distinct in vivo efficacy and duration-of-action profiles [2]. Researchers can leverage the extensive in vivo characterization of ABT-418 (elevated plus maze, Morris water maze, delayed matching-to-sample) as a benchmarking framework for head-to-head comparison of piperidine-derived candidates [4].

Chemical Probe Development for Subtype-Selective nAChR Pharmacology

The uncharacterized selectivity profile of the piperidine scaffold at nAChR subtypes makes CAS 164351-68-2 a valuable starting point for developing chemical probes with novel selectivity windows [1]. N-substituted piperidine-isoxazole analogs may exhibit preferential activation or inhibition of specific nAChR subtypes (e.g., α4β2, α6β2, α7, or ganglionic subtypes) that are not accessible with existing ChCA tool compounds, including ABT-418, pozanicline (ABT-089), and tebanicline (ABT-594) [2]. Such probes would enable functional dissection of nAChR subtype contributions to cognition, anxiety, and neuroprotection in preclinical models [5].

Intermediate for Late-Stage Diversification in CNS Drug Discovery

The N-unsubstituted piperidine ring of CAS 164351-68-2 functions as a versatile late-stage diversification intermediate within the broader isoxazole-containing CNS drug discovery space [1]. Beyond nAChR targets, N-functionalized piperidine-isoxazole derivatives have been explored as dopamine D3/D4 receptor antagonists [2], orexin receptor antagonists [3], and fatty acid amide hydrolase (FAAH) inhibitors [4]. Procuring this single intermediate enables a medicinal chemistry team to explore multiple CNS target classes without committing to target-specific building blocks, maximizing the return on procurement investment in early-stage CNS drug discovery programs.

Application
Selection Property
Validation Focus
Focused nAChR ligand library synthesis
Free secondary amine for parallel N‑diversification
Library purity and structural integrity by batch QC
ChCA lead optimization research
Chiral (S)-piperidine scaffold with defined stereochemistry
Differentiated PK/PD model‑response comparison vs. reference agonist
nAChR subtype‑selective probe development
Underexplored piperidine pharmacophore for novel selectivity windows
Electrophysiological subtype profiling (α4β2, α7, etc.)
Late‑stage CNS diversification intermediate
Versatile N‑unsubstituted piperidine handle
Cross‑target CNS activity screening
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